molecular formula C14H21Cl2N3O3 B8458771 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol

1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol

Cat. No. B8458771
M. Wt: 350.2 g/mol
InChI Key: NNPJNMKRBCYAEI-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of 3,3-dimethyl-1-(2,4,6-trichloro-pyrimidin-5-yloxy)-butan-2-ol (275 mg, 1.05 mmol) in IMS (3 mL) was added triethylamine (291 μL, 2.09 mmol) followed by morpholine (100 μL, 1.15 mmol) and stirred at RT for 2 hours. The reaction was quenched with saturated aqueous sodium hydrogen carbonate solution then extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) then concentrated in vacuo giving 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-3,3-dimethyl-butan-2-ol (255 mg, 77%). LCMS: RT=3.57 min, [M+H]+=350/352/354.
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
291 μL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])([CH3:16])[CH:3]([OH:15])[CH2:4][O:5][C:6]1[C:7](Cl)=[N:8][C:9]([Cl:13])=[N:10][C:11]=1[Cl:12].C(N(CC)CC)C.[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1>>[Cl:13][C:9]1[N:10]=[C:11]([Cl:12])[C:6]([O:5][CH2:4][CH:3]([OH:15])[C:2]([CH3:1])([CH3:17])[CH3:16])=[C:7]([N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)[N:8]=1

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
CC(C(COC=1C(=NC(=NC1Cl)Cl)Cl)O)(C)C
Name
Quantity
291 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
IMS
Quantity
3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)OCC(C(C)(C)C)O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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